

13C NMR Chemical Shifts of Allyl Phenyl Ether: A Technical Guide

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Compound of Interest

Compound Name: *Allyl phenyl ether*

Cat. No.: *B049846*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts of **allyl phenyl ether**. It includes a detailed data summary, a standard experimental protocol for data acquisition, and visualizations to illustrate the molecular structure and the correlation between carbon environments and their respective chemical shifts. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize NMR spectroscopy for structural elucidation.

Data Presentation: ^{13}C NMR Chemical Shifts

The ^{13}C NMR chemical shifts for **allyl phenyl ether** are summarized in the table below. The assignments are based on established principles of ^{13}C NMR spectroscopy, including the effects of electronegativity, hybridization, and aromatic substitution.

Carbon Atom	Chemical Shift (ppm)	Multiplicity	Rationale for Assignment
C1 (ipso-C)	158.4	Singlet	Quaternary aromatic carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift.
C2/C6 (ortho-C)	114.8	Doublet	Aromatic CH carbons shielded by the electron-donating effect of the ether oxygen.
C3/C5 (meta-C)	129.4	Doublet	Aromatic CH carbons with chemical shifts similar to those in unsubstituted benzene.
C4 (para-C)	120.8	Doublet	Aromatic CH carbon, slightly shielded compared to the meta carbons.
C7 (O-CH ₂)	68.8	Triplet	Aliphatic carbon directly bonded to the electronegative oxygen, causing a downfield shift into the typical range for ethers.
C8 (=CH)	132.7	Doublet	sp ² hybridized carbon of the allyl group, deshielded due to the double bond.

C9 (=CH ₂)	117.6	Triplet	Terminal sp ² hybridized carbon of the allyl group.
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Experimental Protocols

The following is a standard experimental protocol for acquiring a proton-decoupled ¹³C NMR spectrum of an organic compound such as **allyl phenyl ether**.

1. Sample Preparation:

- Dissolve approximately 10-50 mg of **allyl phenyl ether** in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

2. NMR Instrument Setup and Data Acquisition:[\[1\]](#)

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Acquisition Parameters:
 - Spectral Width: Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts (typically 0-220 ppm).
 - Number of Scans (ns): Due to the low natural abundance of ¹³C (1.1%), a sufficient number of scans (e.g., 128 to 1024 or more, depending on sample concentration) is required to achieve an adequate signal-to-noise ratio.

- Relaxation Delay (d1): A relaxation delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (at least 5 times the longest T1 relaxation time of the carbons) is necessary.
- Temperature: The experiment is typically performed at room temperature.

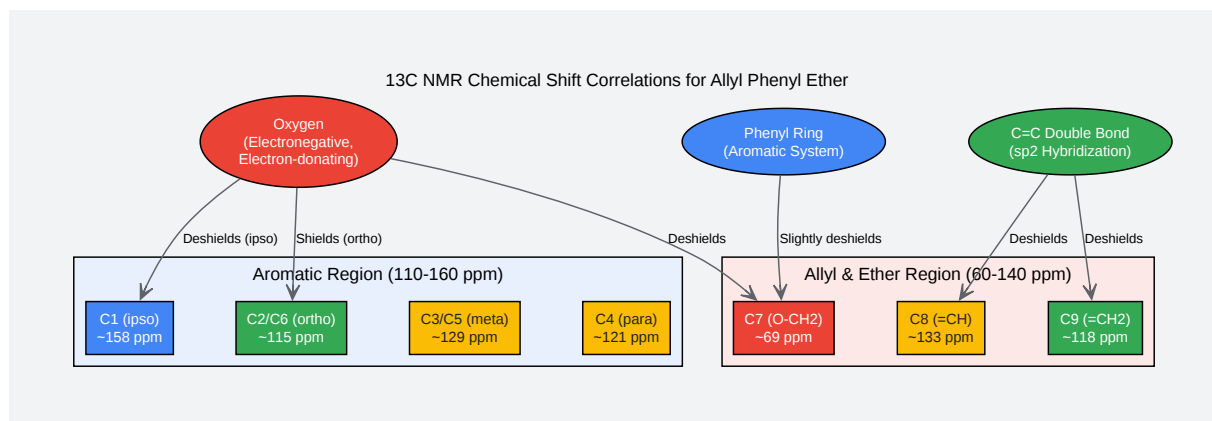
3. Data Processing:

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Reference the spectrum using the chemical shift of the deuterated solvent (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Visualization of Molecular Structure and Chemical Shift Correlations

The following diagrams provide a visual representation of the **allyl phenyl ether** molecule and the logical relationships influencing its ¹³C NMR chemical shifts.

Caption: Structure of **allyl phenyl ether** with IUPAC numbering for ¹³C NMR assignments.



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Caption: Factors influencing the 13C NMR chemical shifts in **allyl phenyl ether**.

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References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
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